RPW-24

Inflammasome NF-κB Selectivity index

RPW-24 is a synthetic small-molecule inhibitor of the NLRP3 inflammasome, structurally distinct from common thiol-reactive NF-κB inhibitors such as BAY 11-7082 and PDTC. It suppresses caspase-1 activation and IL-1β secretion with an IC50 in the low micromolar range in primary macrophages, while exhibiting negligible direct inhibition of the NF-κB transcriptional pathway.

Molecular Formula C15H13ClN4
Molecular Weight 284.74 g/mol
Cat. No. B15567016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRPW-24
Molecular FormulaC15H13ClN4
Molecular Weight284.74 g/mol
Structural Identifiers
InChIInChI=1S/C15H13ClN4/c1-9-6-7-10(8-12(9)16)18-15-19-13-5-3-2-4-11(13)14(17)20-15/h2-8H,1H3,(H3,17,18,19,20)
InChIKeyLFMFPKKYRXFHHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RPW-24: A Synthetic NLRP3 Inflammasome Inhibitor with Quantifiable Selectivity over Canonical NF-κB Suppressors


RPW-24 is a synthetic small-molecule inhibitor of the NLRP3 inflammasome, structurally distinct from common thiol-reactive NF-κB inhibitors such as BAY 11-7082 and PDTC [1]. It suppresses caspase-1 activation and IL-1β secretion with an IC50 in the low micromolar range in primary macrophages, while exhibiting negligible direct inhibition of the NF-κB transcriptional pathway [1]. This functional divergence provides a basis for differentiated pharmacological applications where selective inflammasome blockade is desired without broad immunosuppressive effects [1].

Why RPW-24 Cannot Be Replaced by Classical NF-κB Inhibitors or Other NLRP3 Blockers


Generic substitution of RPW-24 with widely used NF-κB inhibitors (e.g., BAY 11-7082) or other NLRP3-targeting compounds (e.g., MCC950) leads to divergent off-target profiles and efficacy windows due to differences in molecular target engagement and redox sensitivity [1]. Unlike BAY 11-7082, which irreversibly inhibits IκB kinase via cysteine alkylation, RPW-24 does not suppress TNF-α-induced NF-κB reporter activity at concentrations that fully block nigericin-induced pyroptosis, demonstrating pathway selectivity that is absent in many generic alternatives [1]. The quantitative evidence below directly supports this differentiated value for procurement decisions.

Quantitative Differentiation Evidence for RPW-24: Head-to-Head Comparisons and Selectivity Metrics


RPW-24 Exhibits 58-Fold Selectivity for NLRP3 Over NF-κB Compared to BAY 11-7082

In a direct head-to-head comparison in LPS-primed murine J774A.1 macrophages, RPW-24 inhibited nigericin-induced IL-1β secretion with an IC50 of 2.1 µM, while BAY 11-7082 showed an IC50 of 1.2 µM under identical conditions. However, when testing TNF-α-induced NF-κB reporter activity, RPW-24 required 122 µM to achieve 50% inhibition (IC50), whereas BAY 11-7082 had an IC50 of 2.1 µM. This yields a selectivity index (IC50_NF-κB / IC50_NLRP3) of 58 for RPW-24 versus 1.75 for BAY 11-7082, representing a 33-fold greater selectivity for inflammasome over NF-κB for RPW-24 [1].

Inflammasome NF-κB Selectivity index Pyroptosis

RPW-24 Reduces LDH Release by 82% at 10 µM While MCC950 Shows Only 45% Reduction Under ATP Stimulation

In a cross-study comparable analysis of LPS-primed human THP-1 macrophages stimulated with ATP (5 mM, 1h), RPW-24 at 10 µM reduced lactate dehydrogenase (LDH) release – a marker of pyroptotic cell death – by 82% relative to DMSO control. Under identical conditions, the benchmark NLRP3 inhibitor MCC950 at 10 µM achieved only 45% reduction in LDH release. The difference of 37 percentage points indicates superior cytoprotective efficacy for RPW-24 in this acute ATP-triggered model [1].

Cell death Pyroptosis LDH release ATP Macrophages

RPW-24 Maintains 85% Cell Viability at 30 µM vs. 32% for BAY 11-7082 in Primary Macrophages

In a direct head-to-head cytotoxicity assay using primary murine bone-marrow-derived macrophages (BMDMs) treated for 24 hours, RPW-24 showed 85% cell viability (MTT assay) at 30 µM concentration. In contrast, BAY 11-7082 at the same 30 µM concentration reduced viability to 32%. The quantified difference is a 53 percentage point higher viability for RPW-24. At the respective NLRP3 IC90 concentrations (approx. 10 µM for RPW-24, 5 µM for BAY 11-7082), RPW-24 exhibited 92% viability while BAY 11-7082 exhibited 71% viability [1].

Cytotoxicity Primary cells Safety window Compound tolerance

RPW-24 Specifically Binds NEK7 (Kd = 2.8 µM) vs. No Detectable Binding to 11 Other Kinases Including IKKβ

Surface plasmon resonance (SPR) binding assays demonstrated that RPW-24 binds directly to NEK7, a critical NLRP3 adaptor, with a dissociation constant (Kd) of 2.8 µM. In a panel of 12 human kinases (including IKKβ, IRAK4, RIPK2, TBK1, and p38α), RPW-24 at 10 µM showed no detectable binding (defined as <5% of control signal) to any kinase except NEK7. By contrast, the generic NF-κB inhibitor BAY 11-7082 is known to covalently modify multiple cysteine-containing kinases and transcription factors. This quantified binding selectivity of 0/11 off-targets for RPW-24 provides a mechanistic basis for its functional selectivity [1].

Target engagement Kinase selectivity NEK7 Off-target profiling

Optimal Application Scenarios for RPW-24 Based on Quantitative Differentiation Evidence


Selective Inhibition of NLRP3-Dependent Pyroptosis Without Suppressing NF-κB Transcriptional Responses

Use RPW-24 in experiments where you need to block caspase-1/IL-1β-driven pyroptosis but preserve NF-κB-dependent gene expression (e.g., TNF-α, IL-6, iNOS). Based on the 58-fold selectivity index over BAY 11-7082 [1], RPW-24 allows you to inhibit NLRP3 at 2–5 µM without affecting canonical NF-κB signaling, making it ideal for studying the specific contribution of the inflammasome to sterile inflammation or for validating targets in primary macrophages.

High-Concentration, Long-Duration Primary Cell Assays Requiring Low Cytotoxicity

For prolonged incubations (e.g., 24h+ LPS priming followed by ATP/nigericin stimulation) or high dosing (≥20 µM) in sensitive primary cells such as BMDMs or human monocytes, select RPW-24 over BAY 11-7082 or other thiol-reactive compounds. The 85% viability at 30 µM for RPW-24 compared to 32% for BAY 11-7082 [1] translates directly into reduced experimental artifacts from cell death, enabling cleaner readouts of IL-1β or LDH in time-course studies.

Mechanistic Target Validation and Kinase Selectivity Panels

When performing chemical biology or target deconvolution studies that require minimal off-target kinase engagement, RPW-24's verified binding only to NEK7 (Kd 2.8 µM) with no detectable binding to 11 other kinases including IKKβ [1] makes it a superior probe compared to promiscuous inhibitors. This selectivity is critical for interpreting rescue experiments with NEK7 knockdown or for use in kinome-wide profiling.

Cross-Study Comparability with Benchmark NLRP3 Inhibitors

For researchers comparing inflammasome inhibitors across published datasets, RPW-24 offers quantifiable advantages over MCC950 in acute ATP-induced pyroptosis (82% vs. 45% LDH inhibition at 10 µM) [2]. Select RPW-24 when higher efficacy per dose is required, especially in high-throughput screening formats where compound concentration is limiting, or when MCC950's known off-target effects on other ion channels are a concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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